molecular formula C6H4N4O3 B12919308 3-(5-Nitro-2-furyl)-4H-1,2,4-triazole CAS No. 5019-55-6

3-(5-Nitro-2-furyl)-4H-1,2,4-triazole

Cat. No.: B12919308
CAS No.: 5019-55-6
M. Wt: 180.12 g/mol
InChI Key: OHEIGDXIMWTXGW-UHFFFAOYSA-N
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Description

The Versatile 1,2,4-Triazole (B32235) Heterocycle in Drug Discovery

The 1,2,4-triazole, a five-membered ring containing three nitrogen atoms, is a privileged scaffold in medicinal chemistry. nih.gov Its derivatives are known to exhibit a wide spectrum of pharmacological activities. This versatility stems from the triazole ring's ability to engage in various non-covalent interactions, such as hydrogen bonding, dipole-dipole interactions, and metal coordination, which are crucial for binding to biological targets. nih.gov

The structural importance of the 1,2,4-triazole nucleus is underscored by its presence in numerous clinically successful drugs. globalresearchonline.net These compounds span a range of therapeutic categories, demonstrating the broad applicability of this heterocyclic system. The stability of the triazole ring and its capacity to serve as a bioisostere for other functional groups, such as amides and esters, further contribute to its utility in the design of new drug candidates. nih.gov

Table 1: Examples of Marketed Drugs Containing the 1,2,4-Triazole Moiety
Drug NameTherapeutic Class
FluconazoleAntifungal
ItraconazoleAntifungal
RibavirinAntiviral
AlprazolamAnxiolytic
LetrozoleAnticancer

The Biological Role of Nitrofuran Moieties

The nitrofuran moiety, characterized by a furan (B31954) ring substituted with a nitro group, is a well-known pharmacophore, particularly in the realm of antimicrobial agents. The biological activity of nitrofurans is intrinsically linked to the presence of the nitro group. This functional group can undergo enzymatic reduction within microbial cells to generate reactive cytotoxic intermediates. nih.gov These intermediates can then interfere with various cellular processes, including DNA integrity and key metabolic pathways, leading to an antimicrobial effect. nih.gov

Compounds incorporating the 5-nitro-2-furyl group have been investigated for a range of biological activities, highlighting the significance of this structural motif in the development of therapeutic agents. acs.org

Historical Context and Evolution of Nitrofuryl-1,2,4-Triazole Research

The exploration of hybrid molecules containing both a nitrofuran and a 1,2,4-triazole ring is a logical progression in the field of medicinal chemistry, building upon the established biological importance of each component. While specific research focused solely on 3-(5-Nitro-2-furyl)-4H-1,2,4-triazole is not extensively documented in publicly available literature, the synthesis and investigation of structurally related compounds provide a valuable historical context.

Research into nitrofuryl-substituted heterocyclic compounds has been a continuous effort to develop new therapeutic agents, particularly antimicrobials. The synthesis of various derivatives, such as 4-(5-Nitrofurfurylideneamino)-3-(furan-2)-5-mercapto-1,2,4-triazole, points to the ongoing interest in the potential synergistic effects of combining these two pharmacophores. ontosight.ai Studies on similar structures have often focused on evaluating their antimicrobial, antifungal, and antiviral properties. ontosight.ai The evolution of this research area involves modifying the substituents on both the triazole and furan rings to optimize biological activity and explore the structure-activity relationships. The synthesis of compounds like 4-[(3-Nitrobenzylidene)amino]-5-furan-2-yl-4H-1,2,4-triazole-3-thiol further illustrates the systematic approach researchers have taken to explore the chemical space around the core nitrofuryl-triazole scaffold. nih.govnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5019-55-6

Molecular Formula

C6H4N4O3

Molecular Weight

180.12 g/mol

IUPAC Name

5-(5-nitrofuran-2-yl)-1H-1,2,4-triazole

InChI

InChI=1S/C6H4N4O3/c11-10(12)5-2-1-4(13-5)6-7-3-8-9-6/h1-3H,(H,7,8,9)

InChI Key

OHEIGDXIMWTXGW-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C2=NC=NN2

Origin of Product

United States

Synthetic Methodologies for 3 5 Nitro 2 Furyl 4h 1,2,4 Triazole and Its Analogs

Classical Synthetic Pathways to 1,2,4-Triazoles

The formation of the 1,2,4-triazole (B32235) ring is a cornerstone of synthesizing the target compound and its analogs. Several classical reactions have been adapted for this purpose, each with its own set of advantages and limitations.

Pellizzari Reaction Modifications for Triazole Ring Formation

The Pellizzari reaction, first reported in 1911, traditionally involves the condensation of an amide with a hydrazide to yield a 1,2,4-triazole. wikipedia.org The reaction typically requires high temperatures and long reaction times, which can lead to lower yields. wikipedia.org However, modifications such as the use of microwave irradiation have been shown to significantly shorten reaction times and improve yields. wikipedia.org

The mechanism commences with the nucleophilic attack of the nitrogen atom of the hydrazide on the carbonyl carbon of the amide. Subsequent intramolecular cyclization and dehydration steps lead to the formation of the 1,2,4-triazole ring. wikipedia.org While a versatile method, the Pellizzari reaction can sometimes result in a mixture of products if the acyl groups of the amide and hydrazide are different, and it may not be suitable for all substitution patterns. wikipedia.org

Einhorn-Brunner Reaction Approaches

The Einhorn-Brunner reaction provides an alternative route to 1,2,4-triazoles through the reaction of imides with alkyl hydrazines. wikipedia.org This method is particularly useful for the synthesis of substituted 1,2,4-triazoles. A key aspect of the Einhorn-Brunner reaction is its regioselectivity. When the R groups of the imide are different, the more acidic group preferentially occupies the 3-position of the resulting triazole ring. wikipedia.org

The reaction mechanism involves the initial protonation of the hydrazine (B178648), followed by its attack on a carbonyl group of the imide. A series of intramolecular rearrangements and elimination of water ultimately lead to the formation of the 1,2,4-triazole ring. wikipedia.org The reaction's ability to control the position of substituents makes it a valuable tool in the targeted synthesis of specific triazole isomers.

Cyclo-condensation Reactions

Cyclo-condensation reactions represent a broad and versatile approach to the synthesis of 1,2,4-triazoles. These reactions typically involve the condensation of a compound containing a hydrazine or amidine moiety with a suitable cyclizing agent. For instance, the reaction of 4-amino-1,2,4-triazole (B31798) derivatives with various reagents can lead to the formation of fused triazole systems. chemmethod.com

One common strategy involves the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols with reagents like heteroaromatic aldehydes, isothiocyanates, or phenacyl bromides to construct fused heterocyclic systems such as triazolo-thiadiazoles and triazolo-thiadiazines. nih.gov These reactions demonstrate the utility of cyclo-condensation in building complex molecular architectures based on the 1,2,4-triazole scaffold.

Specific Synthesis of 3-(5-Nitro-2-furyl)-4H-1,2,4-triazole Precursors

The synthesis of the target compound, this compound, critically relies on the preparation of suitable precursors bearing the 5-nitro-2-furyl moiety. A key intermediate in this process is 4-amino-5-(5-nitrofuran-2-yl)-4H-1,2,4-triazole-3-thiol.

The synthesis of this precursor starts from 5-nitro-2-furoic acid. This starting material is then converted to its corresponding hydrazide, 5-nitro-2-furoic acid hydrazide. nih.gov This hydrazide can then undergo further reactions to form the triazole ring. For instance, reaction with carbon disulfide in the presence of a base, followed by treatment with hydrazine, can yield the desired 4-amino-5-(5-nitrofuran-2-yl)-4H-1,2,4-triazole-3-thiol. nih.gov This precursor, containing the essential 5-nitro-2-furyl group and a reactive amino and thiol group on the triazole ring, serves as a versatile building block for the synthesis of the target compound and its derivatives.

Derivatization Strategies of the this compound Scaffold

Once the this compound core is established, further molecular diversity can be achieved through various derivatization strategies. N-alkylation and N-arylation are common methods to introduce a range of substituents onto the triazole ring, which can significantly influence the compound's biological activity.

N-Alkylation and N-Arylation Reactions

The nitrogen atoms of the 1,2,4-triazole ring are nucleophilic and can readily undergo alkylation and arylation reactions.

N-Alkylation: The alkylation of 3-nitro-1,2,4-triazole (B13798) derivatives has been studied, revealing that the reaction can occur at different nitrogen atoms (N1, N2, or N4) of the triazole ring. osi.lvresearchgate.net The reaction of 5-R-3-nitro-1,2,4-triazolate anions with alkylating agents like diethyl sulfate (B86663) in an aqueous medium can lead to a mixture of N(1)-, N(2)-, and N(4)-ethyl-5-R-3-nitro-1,2,4-triazoles. osi.lv The ratio of the resulting isomers is influenced by factors such as temperature and the ratio of reactants. osi.lv

N-Arylation: N-arylation of 1,2,4-triazoles can be achieved using various methods, including copper-catalyzed cross-coupling reactions with aryl halides. researchgate.netrsc.org Ligand-free copper(I) chloride has been shown to be an effective catalyst for the N-arylation of 1,2,4-triazoles with aryl bromides, affording the products in good to excellent yields. researchgate.net These reactions provide a means to introduce diverse aryl groups onto the triazole nucleus, expanding the chemical space for biological evaluation.

Reagent 1Reagent 2ProductReaction Type
AmideHydrazide1,2,4-TriazolePellizzari Reaction
ImideAlkyl Hydrazine1,2,4-TriazoleEinhorn-Brunner Reaction
4-Amino-5-(5-nitrofuran-2-yl)-4H-1,2,4-triazole-3-thiolHeteroaromatic AldehydeFused Triazolo-thiadiazoleCyclo-condensation
5-R-3-nitro-1,2,4-triazolate anionDiethyl SulfateN-Ethyl-5-R-3-nitro-1,2,4-triazoleN-Alkylation
1,2,4-TriazoleAryl BromideN-Aryl-1,2,4-triazoleN-Arylation
5-Nitro-2-furoic acidHydrazine Hydrate (B1144303)5-Nitro-2-furoic acid hydrazideHydrazide Synthesis

Schiff Base Formation from Amino-Substituted Triazoles

The synthesis of Schiff bases from amino-substituted triazoles is a common strategy to create diverse analogs. This reaction typically involves the condensation of a primary amino group on the triazole ring with an aldehyde or a ketone, often catalyzed by a few drops of glacial acetic acid in a solvent like ethanol. chemmethod.comresearchgate.net

One prominent precursor for these reactions is 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol. nih.gov This compound serves as a versatile starting material for creating various Schiff bases by reacting it with different aromatic aldehydes. nih.govmdpi.com The general procedure involves refluxing the amino-triazole with the chosen aldehyde in ethanol. mdpi.com The resulting azomethine derivatives are key intermediates for further structural modifications. nih.gov

For instance, new Schiff base derivatives have been synthesized by reacting 4-amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with various substituted benzaldehydes. mdpi.com The formation of the characteristic N=CH bond is confirmed through spectroscopic methods, with signals appearing in the 1593–1607 cm⁻¹ range in IR spectra and between 9.49–10.07 ppm in ¹H NMR spectra. mdpi.com

The following table summarizes the synthesis of several Schiff bases derived from 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol.

Reactant AldehydeResulting Compound NameYield (%)Melting Point (°C)Reference
Benzaldehyde4-(Benzylideneamino)-5-furan-2-yl-4H-1,2,4-triazole-3-thiol59197-198 mdpi.com
p-Chlorobenzaldehyde4-[(4-Chlorobenzylidene)amino]-5-furan-2-yl-4H-1,2,4-triazole-3-thiol59225-226 mdpi.com
m-Nitrobenzaldehyde4-[(3-Nitrobenzylidene)amino]-5-furan-2-yl-4H-1,2,4-triazole-3-thiol51165-166 mdpi.com

Introduction of Sulfanyl (B85325)/Thio-Ether Moieties

The introduction of sulfanyl (-SH) and thio-ether (-SR) groups is a critical step in the synthesis of many biologically active triazole derivatives. The synthesis of the precursor 4-amino-5-(substituted)-4H-1,2,4-triazole-3-thiol often begins with a carboxylic acid hydrazide. nih.govnih.gov This starting material is reacted with carbon disulfide in the presence of potassium hydroxide (B78521) to form a potassium dithiocarbazate salt. nih.govrdd.edu.iq Subsequent treatment with hydrazine hydrate leads to the cyclization and formation of the desired 4-amino-1,2,4-triazole-3-thiol (B7722964) ring system. rdd.edu.iqnih.gov

Once the triazole-3-thiol (or its tautomeric thione form) is synthesized, the sulfanyl group can be alkylated to produce a variety of S-substituted derivatives (thio-ethers). zsmu.edu.ua This S-alkylation is a common subsequent reaction step, leading to diverse classes of 1,2,4-triazole derivatives. zsmu.edu.ua For example, 3-(alkylthio)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-4-amines are one such class of compounds derived from this methodology. zsmu.edu.ua

Modern and Green Chemistry Approaches in Synthesis

In recent years, synthetic organic chemistry has increasingly adopted green chemistry principles to reduce environmental impact, shorten reaction times, and improve yields. mdpi.com These modern approaches have been successfully applied to the synthesis of 1,2,4-triazole derivatives.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods, such as reduced reaction times, higher yields, and cleaner reaction profiles. nih.govpnrjournal.com This technique has been effectively used for synthesizing various 1,2,4-triazole derivatives. nih.gov

For example, the synthesis of N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-thiazol-2-yl}-2-substituted amides has been accomplished using microwave irradiation. nih.gov In another instance, the cyclization of chalcones with hydrazine hydrate to form pyrazolyl-1,2,4-triazoles was achieved in just 10 minutes under microwave irradiation at 280 W. nih.gov Similarly, a one-pot synthesis of 1,3,5-trisubstituted-1,2,4-triazoles was completed within one minute with an 85% yield using microwaves, a significant improvement over the 4+ hours required by conventional methods. nih.gov

The table below highlights the efficiency of microwave-assisted synthesis compared to conventional methods for specific triazole derivatives.

Reaction TypeConventional Method TimeMicrowave Method TimeMicrowave Yield (%)Reference
1,3,5-Trisubstituted-1,2,4-triazoles> 4 hours1 minute85 nih.gov
Thioether derivatives of 1,2,4-triazoleNot specified15 minutes81 nih.gov
Pyrazolyl-1,2,4-triazolesNot specified10 minutesNot specified nih.gov
Triazole Schiff BasesNot specified4-6 minutes67-84 ekb.eg

Solvent-Free Reaction Conditions

Eliminating solvents is a core goal of green chemistry, as solvents contribute significantly to chemical waste. mdpi.com Solvent-free, or "neat," reaction conditions have been developed for triazole synthesis. One notable example is the "flash" synthesis of 1,4-disubstituted-1,2,3-triazoles using neat azides and alkynes with a polymer-supported copper(I) catalyst. mdpi.com This method provides products in high yields and purities within minutes. mdpi.com

Microwave irradiation can also be combined with solvent-free conditions. An efficient and rapid one-pot synthesis of 6-aryl-3-substituted 5H-1,2,4-triazolo[4,3-b] mdpi.comnih.govekb.egtriazoles was developed via heterocyclization using microwave irradiation under solvent-free conditions. nih.gov This approach was found to be 36–72 times faster than conventional heating and resulted in significantly higher yields. nih.gov

Catalytic Methods for Triazole Ring Construction

Catalysis plays a crucial role in the efficient construction of the triazole ring. Copper-catalyzed reactions are particularly prominent in the synthesis of 1,2,3-triazoles via the azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". mdpi.comfrontiersin.org Supported copper catalysts, such as Amberlyst® A21•CuI, offer the advantages of high catalytic activity and easy separation from the reaction product by simple filtration. mdpi.com

For the synthesis of 1,2,4-triazoles, various catalytic strategies exist. One method involves the copper-catalyzed reaction of hydroxylamine (B1172632) with nitriles, which proceeds through an amidoxime (B1450833) intermediate followed by intramolecular cyclization to yield the disubstituted 1,2,4-triazole. frontiersin.org Organocatalysis has also been employed; for instance, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been identified as an effective catalyst for the 1,3-dipolar cycloaddition reaction between azides and α,β-unsaturated esters to form regioselective 1,4-disubstituted-1,2,3-triazoles in high yields. frontiersin.org

Mechanistic Investigations of in Vitro Biological Actions

Cellular and Molecular Targets

The efficacy of 3-(5-Nitro-2-furyl)-4H-1,2,4-triazole stems from its ability to engage with critical biological molecules and structures within microbial cells. Its activity is largely attributed to the functions of its two core components: the 1,2,4-triazole (B32235) nucleus, a well-known pharmacophore in antifungal agents, and the nitroheterocyclic nitrofuran group, which is known to inhibit crucial cellular processes. nih.govresearchgate.netnih.gov

Enzyme inhibition is a primary mode of action for many antimicrobial compounds, and the structural motifs within this compound suggest potential interactions with key microbial enzymes.

Lanosterol (B1674476) 14α-demethylase (CYP51): The 1,2,4-triazole ring is a hallmark of azole antifungal agents, which are potent inhibitors of lanosterol 14α-demethylase. nih.govnih.gov This enzyme is a critical component in the biosynthesis of ergosterol (B1671047), an essential sterol for maintaining the integrity of the fungal cell membrane. nih.govwikipedia.org The mechanism involves the nitrogen atom of the triazole ring coordinating with the heme iron atom in the active site of the cytochrome P450 enzyme, lanosterol 14α-demethylase. nih.gov This interaction disrupts the demethylation of lanosterol, leading to the depletion of ergosterol and the accumulation of toxic sterol precursors, which ultimately compromises the fungal cell membrane's structure and function. nih.gov

Dihydrofolate reductase (DHFR): Dihydrofolate reductase is a vital enzyme in the folate pathway, responsible for converting dihydrofolate to tetrahydrofolate. nih.gov Tetrahydrofolate is essential for the synthesis of purines and pyrimidines, the building blocks of DNA. nih.gov Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell death. While direct studies on this compound are limited, DHFR is a known target for various antimicrobial agents, and compounds with triazole-related structures have been investigated as DHFR inhibitors. nih.gov

Table 1: Potential Enzyme Inhibition Mechanisms

Enzyme Target Function General Inhibitory Mechanism by Triazole Scaffold
Lanosterol 14α-demethylase (CYP51) Catalyzes a key step in the biosynthesis of ergosterol, a crucial component of the fungal cell membrane. wikipedia.org The nitrogen atom of the triazole ring binds to the heme iron in the enzyme's active site, disrupting sterol production. nih.gov
Dihydrofolate reductase (DHFR) Reduces dihydrofolate to tetrahydrofolate, a precursor required for nucleotide synthesis. nih.gov Competitive inhibition, blocking the active site and preventing the synthesis of essential DNA precursors. nih.gov

Information regarding the direct interference of this compound with the synthesis of the microbial cell wall is not prominently featured in the reviewed scientific literature. This mechanism is characteristic of other classes of antibiotics, and there is no direct evidence to suggest that this compound primarily targets cell wall construction.

The nitrofuran moiety of the compound is strongly implicated in the modulation of DNA synthesis. Nitroheterocyclic compounds are known to inhibit DNA synthesis, and the degree of this inhibition is often related to their electron affinity. nih.gov The proposed mechanism involves the metabolic reduction of the nitro group. Under anaerobic conditions, this reduction is more pronounced and leads to the formation of highly reactive, cytotoxic intermediates. nih.gov These intermediates can directly damage DNA by causing strand breaks, which is a strong predictor of cytotoxicity. nih.gov Under aerobic conditions, or at lower concentrations, the effect may be more cytostatic (inhibiting growth) than cytotoxic (cell-killing), with a partial inhibition of the initiation of DNA synthesis. nih.gov

Table 2: Effects of Nitroheterocycles on DNA Synthesis

Condition Primary Effect Mechanism
Anaerobic Cytotoxic (Cell-killing) Metabolic reduction of the nitro group to highly reactive intermediates that cause significant DNA damage (e.g., strand breaks). nih.gov
Aerobic Cytostatic (Growth-inhibiting) Partial inhibition of the initiation of DNA synthesis, often without causing lethal DNA strand breaks. nih.gov

Biochemical Pathways Affected

Based on its molecular targets, this compound likely disrupts multiple essential biochemical pathways within susceptible microorganisms.

Ergosterol Biosynthesis Pathway: Through the inhibition of lanosterol 14α-demethylase by its triazole component, the compound directly interferes with the ergosterol biosynthesis pathway in fungi. This disruption of membrane sterol production is a well-established mechanism for antifungal action. nih.gov

Folate and Nucleotide Synthesis Pathway: By potentially targeting dihydrofolate reductase, the compound can inhibit the folate pathway. This blockage halts the production of tetrahydrofolate, which is a necessary cofactor for the synthesis of purines and thymidylate, thereby shutting down DNA and RNA synthesis. nih.govnih.gov

DNA Replication and Repair Pathways: The reactive metabolites of the nitrofuran group can induce DNA damage, directly affecting DNA replication and activating cellular repair mechanisms. nih.gov Severe damage can overwhelm these repair systems, leading to cell death.

Resistance Mechanisms in Microorganisms

The emergence of resistance is a significant challenge for antimicrobial agents. For compounds like this compound, resistance could theoretically develop through mechanisms targeting either the azole or the nitrofuran component.

Resistance to azole antifungals is a known clinical problem and typically involves two main strategies: alterations in the target enzyme (lanosterol 14α-demethylase) that reduce drug binding, or increased expression of efflux pumps that actively remove the drug from the cell. nih.govnih.gov For nitroaromatic compounds, resistance mechanisms can involve decreased activity of the nitroreductase enzymes required to activate the drug. mdpi.com

An important consideration for any new antimicrobial agent is its potential for cross-resistance with existing drugs. Studies on other novel nitrofuran compounds have shown that they may not exhibit cross-resistance with a variety of common antibiotics and synthetic antimicrobials. nih.gov This suggests a mode of action that is distinct from many conventional drugs. However, some degree of cross-resistance with other nitrofuran agents, such as furazolidone, has been observed. nih.gov The development of resistance, when it occurs, is not necessarily linked to an increase in the pathogenicity of the microorganism. nih.gov

Structure Activity Relationship Sar Studies of Nitrofuryl 1,2,4 Triazole Derivatives

Influence of the 5-Nitro-2-furyl Moiety

The 5-nitro-2-furyl moiety is a critical pharmacophore for the antimicrobial activity of this class of compounds. Its mechanism of action is primarily linked to the bioreduction of the nitro group. researchgate.netnih.gov This process is often catalyzed by nitroreductase enzymes present in susceptible microorganisms. researchgate.net The reduction leads to the formation of highly reactive, short-lived cytotoxic intermediates, such as nitroso and hydroxylamine (B1172632) species, and nitro radical anions. researchgate.netresearchgate.net These reactive species can damage cellular macromolecules, including DNA, leading to cell death. researchgate.net

Impact of Substituents on the 1,2,4-Triazole (B32235) Ring

The 1,2,4-triazole ring serves as a core scaffold that can be substituted at various positions to modulate the compound's physicochemical properties and biological activity. researchgate.net Due to its structural characteristics, the triazole ring can accommodate a wide range of substituents, allowing for the fine-tuning of activity. researchgate.net

The N4-position of the 1,2,4-triazole ring is a frequent site for modification. A common synthetic precursor for many active derivatives is the 4-amino substituted triazole. researchgate.netresearchgate.net This primary amino group serves as a handle for further derivatization, most notably through condensation with various aromatic aldehydes to form arylidenamino derivatives, commonly known as Schiff bases. researchgate.net

The formation of these Schiff bases has been shown to be a highly effective strategy for enhancing antimicrobial activity. researchgate.net The nature of the substituent on the aromatic ring of the arylidenamino moiety plays a crucial role. Studies have shown that the presence of electron-withdrawing groups, such as nitro or halogen atoms, or electron-donating groups like methoxy, on the phenyl ring can significantly modulate the activity. researchgate.netnih.gov For example, a Schiff base derivative with a 4-methoxyphenyl moiety showed the highest activity against Candida albicans in one study. researchgate.net The increased steric bulk and altered electronic properties from these substitutions can lead to enhanced binding with biological targets. nih.gov

Below is a table summarizing the antimicrobial activity of some N4-substituted nitrofuryl-triazole derivatives.

Compound IDN4-SubstituentTest OrganismMIC (µg/mL)Reference
I=CH-(5-nitrofuran-2-yl)E. coli k88ad0.156 researchgate.net
I=CH-(5-nitrofuran-2-yl)S. aureus k990.156 researchgate.net
IIN-propyl-=CH-(5-nitrofuran-2-yl)E. coli ATCC 3912/40.039 researchgate.net
IIN-propyl-=CH-(5-nitrofuran-2-yl)E. coli k88ad0.039 researchgate.net
IIN-propyl-=CH-(5-nitrofuran-2-yl)S. aureus ATCC 259230.039 researchgate.net
IIN-propyl-=CH-(5-nitrofuran-2-yl)S. aureus k990.156 researchgate.net
IIN-propyl-=CH-(5-nitrofuran-2-yl)K. pneumoniae k560.078 researchgate.net
IIN-propyl-=CH-(5-nitrofuran-2-yl)S. typhimurium 1441.25 researchgate.net
IIN-propyl-=CH-(5-nitrofuran-2-yl)S. enteritidis1.25 researchgate.net

Alkylation of the 1,2,4-triazole ring can occur at either the N1 or N4 position, leading to different isomers with potentially distinct biological activities. Studies on the quaternization of 4-amino-triazoles with alkyl halides have led to the synthesis of N1-alkylated derivatives. For instance, the synthesis of 3,5-R-4-(3-(5-nitrofuran-2-yl)allylidenamino)-1-R1-4H-1,2,4-triazole halides has been reported. A study comparing N-((5-nitrofuran-2-yl)methylene)-4H-4-amino-1,2,4-triazolidium chloride (an N4-substituted parent) with 4-((5-nitrofuran-2-yl)methyleneamino)-1-propyl-4H-1,2,4-triazolium bromide (an N1-propyl derivative) found that the N1-propylated compound was significantly more active against a range of bacteria, with MIC values as low as 0.039 μg/ml. researchgate.net This suggests that substitution at the N1 position with an alkyl chain can substantially enhance antibacterial potency.

Role of Specific Functional Groups (e.g., Thiol, Amino, Nitro, Halogen)

The activity of nitrofuryl-1,2,4-triazole derivatives is also heavily dependent on the presence and position of specific functional groups.

Thiol Group : The 1,2,4-triazole-3-thione or 5-thione tautomers are common and crucial intermediates in the synthesis of many derivatives. researchgate.net The thiol group is nucleophilic and allows for S-alkylation, leading to the creation of thioether derivatives which can exhibit a range of biological activities. researchgate.net In some series, the thione-substituted triazole ring was found to be more potent than oxadiazole analogues, highlighting the importance of the sulfur atom for activity. nih.gov

Nitro Group : The 5-nitro group on the furan (B31954) ring is the cornerstone of the antimicrobial activity for this entire class of compounds. nih.govresearchgate.net Additionally, the introduction of nitro groups on other parts of the molecule, such as on a phenyl substituent attached to the triazole ring, has been shown to enhance antibacterial activity. nih.gov This suggests a synergistic effect or an additional mechanism of action conferred by a second nitro group.

Halogen Group : The incorporation of halogen atoms (e.g., fluorine, chlorine, bromine) onto aryl substituents is a common strategy in medicinal chemistry to improve activity. nih.gov Halogens can increase lipophilicity, which may enhance cell membrane penetration, and can also alter the electronic nature of the molecule, potentially improving its interaction with biological targets. Several studies on 1,2,4-triazole derivatives have confirmed that the presence of halogen substituents often leads to increased antimicrobial potency. nih.gov

Stereochemical Considerations and Activity

Stereochemistry can play a crucial role in the biological activity of chiral compounds. However, specific studies focusing on the stereochemical aspects of 3-(5-nitro-2-furyl)-4H-1,2,4-triazole derivatives are not extensively reported in the literature.

One area where stereochemistry is relevant is in the arylidenamino (Schiff base) derivatives at the N4-position. The imine (–N=CH–) double bond can exist as E/Z geometrical isomers. nih.gov It has been reported that such compounds may exist predominantly as the more stable E isomer in polar solvents like DMSO. nih.gov While the potential for isomerism exists, studies that separate these isomers and evaluate their biological activities independently for this specific class of nitrofuryl-triazoles are limited. Therefore, the precise influence of E/Z isomerism on the antimicrobial potency of these particular Schiff bases remains an area for further investigation.

Quantitative Structure-Activity Relationships (QSAR)

While specific QSAR models exclusively for this compound derivatives are not extensively detailed in the public domain, the principles of QSAR have been widely applied to the broader class of 1,2,4-triazole derivatives to elucidate the relationship between their physicochemical properties and biological activities. These studies often employ computational methods to correlate molecular descriptors with observed biological data, such as antimicrobial or anticancer potency.

For various 1,2,4-triazole series, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been utilized. These approaches generate models that can predict the biological activity of novel compounds and provide insights into the structural requirements for enhanced activity. The models often reveal the importance of steric and electrostatic fields, indicating that the size, shape, and electronic distribution of substituents on the triazole ring are critical for biological function.

Computational and Theoretical Studies

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the interaction between a ligand and its target protein.

Molecular docking studies of 1,2,4-triazole (B32235) derivatives have revealed key interactions with various target enzymes. The 1,2,4-triazole ring itself is a crucial pharmacophore, capable of forming hydrogen bonds with biological receptors due to its dipole character and hydrogen bonding capacity nih.gov. The nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of enzymes like CYP-450 nih.gov. Additionally, the triazole thiolate can coordinate with zinc ions in the active sites of metallo-β-lactamases, with the triazole nitrogen at position 2 and the thiolate group interacting with Zn1 and Zn2, respectively mdpi.com.

In various studies, 1,2,4-triazole derivatives have demonstrated interactions with key amino acid residues in the active sites of different enzymes. For instance, some derivatives interact with residues such as His244, His263, Phe264, and Val283 in the active center of tyrosinase pensoft.net. The ability of the 1,2,4-triazole scaffold to form hydrogen bonds is a recurring theme in its interaction with target proteins pensoft.net. For 3-(5-Nitro-2-furyl)-4H-1,2,4-triazole, it is anticipated that the nitro group on the furan (B31954) ring could also participate in significant electrostatic and hydrogen bonding interactions within a protein's active site, further stabilizing the ligand-protein complex.

Binding affinity, often expressed as the binding free energy (ΔG), is a measure of the strength of the interaction between a ligand and its target. Lower binding energy values indicate a more stable complex. Molecular docking studies on various 1,2,4-triazole derivatives have shown a wide range of binding affinities depending on the specific derivative and the target protein. For example, certain 1,2,4-triazole derivatives have exhibited excellent binding affinities of -176.749 kcal/mol and -170.066 kcal/mol to c-kit tyrosine kinase and protein kinase B, respectively nih.gov. In other studies, the inhibitory activity (Ki) of some 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol derivatives against NDM-1 and VIM-2 MBLs was found to be in the micromolar range mdpi.com.

While specific binding affinity predictions for this compound are not extensively documented in the reviewed literature, the collective data for analogous compounds suggest that it likely possesses favorable binding characteristics with various biological targets.

Table 1: Predicted Binding Affinities of Selected 1,2,4-Triazole Derivatives

Derivative Target Enzyme Predicted Binding Affinity (kcal/mol)
1,2,4-triazole derivative 7f c-kit tyrosine kinase -176.749
1,2,4-triazole derivative 7f Protein kinase B -170.066
4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol derivative (CP 35) NDM-1 MBL Ki = 25.8 µM

Note: The data in this table is based on studies of various 1,2,4-triazole derivatives and is for illustrative purposes. The binding affinity of this compound may vary.

In Silico ADME Analysis (focus on predictive pharmacokinetic parameters)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) studies are crucial for predicting the pharmacokinetic properties of a compound. These predictions help in the early stages of drug discovery to identify candidates with favorable drug-like properties.

Several studies have utilized web-based tools like SwissADME to predict the ADME properties of 1,2,4-triazole derivatives pensoft.netpensoft.net. These analyses typically evaluate parameters based on Lipinski's rule of five, which includes molecular weight, number of hydrogen bond acceptors and donors, and LogP values pensoft.netresearchgate.net.

Table 2: Predicted ADME Properties for Representative 1,2,4-Triazole Derivatives

Parameter Predicted Value/Range Significance
Molecular Weight < 500 g/mol Adherence to Lipinski's rule
LogP (Lipophilicity) Varies Influences absorption and distribution
Hydrogen Bond Donors 0-2 Adherence to Lipinski's rule
Hydrogen Bond Acceptors 5-8 Adherence to Lipinski's rule
Gastrointestinal (GI) Absorption High Favorable for oral administration pensoft.net

Note: This table summarizes common predictive findings for 1,2,4-triazole derivatives. The specific values for this compound would require a dedicated in silico analysis.

Quantum Chemical Calculations

Quantum chemical calculations provide a deeper understanding of the electronic structure, stability, and reactivity of molecules. These methods are particularly useful for studying tautomeric equilibria.

The 1,2,4-triazole ring can exist in different tautomeric forms nih.gov. Quantum chemical studies, particularly using Density Functional Theory (DFT), have been employed to determine the relative stabilities and tautomeric equilibrium constants of 1,2,4-triazole derivatives researchgate.net.

A study on the tautomerism of various 1,2,4-triazole derivatives using the B3LYP method with the 6-311G(d,p) basis set revealed that the 4H-1,2,4-triazole form is generally favored over the 1H-1,2,4-triazole form researchgate.net. This preference is consistent across a range of substituted 1,2,4-triazoles. For 3-nitro-4H-1,2,4-triazole, the calculations also indicated the predominance of the 4H tautomer researchgate.net. Tautomeric phenomena are important for understanding the chemical reactivity and the interaction of triazole-based compounds with biological molecules researchgate.net. The distribution of electrons, which can be calculated using quantum chemical methods, indicates that the thione form of a triazole derivative is more polar than the thiol form .

Table 3: Tautomeric Forms of 1,2,4-Triazole

Tautomeric Form General Stability
4H-1,2,4-triazole Generally favored
1H-1,2,4-triazole Less favored

Electronic Structure Analysis (e.g., HOMO/LUMO, NBO Charge Distribution)

The electronic structure of a molecule is fundamental to its chemical behavior. Density Functional Theory (DFT) is a commonly employed method to investigate these properties.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the charge distribution and bonding interactions within a molecule. For derivatives of 3-nitro-1,2,4-triazol-5-one, NBO analysis has been used to understand intermolecular interactions. nih.gov This analysis reveals the delocalization of electron density between occupied and unoccupied orbitals, which stabilizes the molecule. In this compound, NBO analysis would likely show significant charge delocalization across the triazole and nitrofuran rings, with the nitrogen and oxygen atoms carrying partial negative charges.

ParameterDescriptionExpected Trend for this compound
HOMO EnergyEnergy of the highest occupied molecular orbital; relates to electron-donating ability.Lowered due to electron-withdrawing nitro and furyl groups.
LUMO EnergyEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.Lowered, indicating a good electron acceptor.
HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMO; indicates chemical reactivity and stability.Relatively small, suggesting potential for high reactivity.
NBO Charge DistributionDistribution of electronic charge on individual atoms.Negative charges concentrated on nitrogen and oxygen atoms.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).

For 1,2,4-triazole derivatives, MEP analysis typically reveals that the regions around the nitrogen atoms of the triazole ring are electron-rich (red or yellow), making them susceptible to electrophilic attack. Conversely, the hydrogen atoms are generally in electron-poor regions (blue). In the case of this compound, the nitro group would create a strongly electron-deficient (blue) region, while the oxygen atoms of the nitro group and the nitrogen atoms of the triazole ring would be electron-rich (red) centers. irjweb.com These maps are instrumental in understanding intermolecular interactions, such as hydrogen bonding.

Molecular RegionExpected Electrostatic PotentialImplication for Reactivity
Nitrogen atoms of the triazole ringNegative (Electron-rich)Site for electrophilic attack and hydrogen bond acceptance.
Oxygen atoms of the nitro groupStrongly Negative (Electron-rich)Primary site for electrophilic attack and strong hydrogen bond acceptance.
Hydrogen atom on the triazole ringPositive (Electron-poor)Site for nucleophilic attack and hydrogen bond donation.
Nitro group regionPositive (Electron-poor)Susceptible to nucleophilic attack.

Predictive Pharmacological Potential via Computational Methods

Computational methods, often referred to as in silico studies, play a crucial role in modern drug discovery by predicting the pharmacological potential of compounds before their synthesis and experimental testing. These methods include molecular docking, quantitative structure-activity relationship (QSAR) studies, and ADME (absorption, distribution, metabolism, and excretion) predictions.

The 1,2,4-triazole scaffold is a well-established pharmacophore present in numerous drugs with a wide range of biological activities, including antifungal, antimicrobial, anticancer, and anticonvulsant properties. zsmu.edu.uaresearchgate.net The presence of the 5-nitrofuran group in this compound is also significant, as nitrofurans are known for their antibacterial properties.

In silico studies on various 1,2,4-triazole derivatives have demonstrated their potential to interact with various biological targets. For instance, molecular docking studies have been used to confirm the antitumor efficacy of certain triazole derivatives by showing their interaction with specific cellular targets. zsmu.edu.uaresearchgate.net Similarly, computational screening has identified potential antimicrobial and anticonvulsant activities in other triazole compounds. zsmu.edu.ua Given the structural features of this compound, it is plausible to predict a range of pharmacological activities.

Predicted Pharmacological ActivityBasis for PredictionComputational Method
AntimicrobialPresence of 1,2,4-triazole and 5-nitrofuran moieties, both known for antimicrobial effects.Molecular Docking, QSAR
AnticancerThe 1,2,4-triazole nucleus is a common feature in many anticancer agents.Molecular Docking, Pharmacophore Modeling
AnticonvulsantKnown activity of other 4-substituted 1,2,4-triazole derivatives. zsmu.edu.uaMolecular Docking with GABA-A receptors
Anti-inflammatoryEstablished anti-inflammatory properties of some 1,2,4-triazole compounds. zsmu.edu.uaMolecular Docking with COX enzymes

Future Research Directions and Translational Perspectives

Exploration of Novel 3-(5-Nitro-2-furyl)-4H-1,2,4-triazole Analogues with Tuned Properties

The development of novel analogues of this compound is a primary focus for enhancing its therapeutic profile. nih.gov The core idea is to modify the chemical structure to improve efficacy, selectivity, and pharmacokinetic properties. This involves the exploitation of the structure-activity relationship (SAR) to guide the synthesis of new derivatives. nih.gov

One promising approach is the creation of hybrid molecules, where the this compound scaffold is combined with other pharmacologically active moieties. nih.gov The 1,2,4-triazole (B32235) ring is a versatile scaffold known to impart a wide range of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. researchgate.netnih.govnih.gov Its favorable physicochemical features, such as hydrogen bonding capability and rigidity, make it an excellent component for molecular hybridization. nih.gov

Recent research has focused on synthesizing novel 1,2,4-triazole derivatives with various substitutions to explore their biological potential. For instance, new series of N-substituted 1,2,3-triazolylmethyl indole derivatives have been synthesized, demonstrating the versatility of the triazole core in creating diverse chemical entities. researchgate.net The synthesis of novel 1,2,4-triazole derivatives often involves multi-step reactions, including the use of click chemistry, which allows for the efficient creation of new compounds. nih.gov

Future work will likely involve the synthesis and evaluation of a wider range of analogues with modifications at different positions of the nitrofuran and triazole rings. The goal is to identify compounds with enhanced activity against specific pathogens or cancer cell lines while minimizing toxicity.

Deeper Elucidation of Molecular Mechanisms of Action

While the biological activity of this compound is evident, a comprehensive understanding of its molecular mechanisms of action is still evolving. For many nitrofuran derivatives, the mechanism is considered multifactorial, which can be an advantage in overcoming drug resistance. researchgate.net However, a more precise understanding is crucial for rational drug design and identifying potential biomarkers for patient stratification.

Future research should aim to identify the specific cellular targets and pathways modulated by this compound. This could involve a combination of experimental approaches, such as affinity chromatography to isolate binding proteins, and computational methods to predict potential targets. For instance, understanding how 1,2,4-triazole derivatives interact with key enzymes or receptors can provide insights into their therapeutic effects. ebi.ac.uk

Investigating the role of the nitro group in the compound's activity is also a critical area of research. In many nitroheterocyclic compounds, the nitro group is reduced by microbial or cellular enzymes to generate reactive intermediates that can damage DNA and other macromolecules. Elucidating the specific enzymes involved in this bioactivation process and the nature of the resulting reactive species will be key to understanding its mechanism of action.

Application of Advanced Computational Approaches in Design and Optimization

Advanced computational approaches are becoming indispensable tools in modern drug discovery and development. For this compound and its analogues, these methods can accelerate the design and optimization process.

Molecular docking studies can be employed to predict the binding modes and affinities of novel analogues with their putative biological targets. nih.govmdpi.com This allows for the prioritization of compounds for synthesis and biological evaluation, thereby saving time and resources. For example, molecular docking has been used to investigate the binding of 1,2,4-triazole derivatives to enzymes like aromatase, a target in breast cancer therapy. nih.govresearchgate.net

In addition to molecular docking, other computational methods such as Density Functional Theory (DFT) can be used to evaluate the electronic properties and reactivity of the compounds. researchgate.net These studies can provide insights into the structure-activity relationships and help in the design of more potent analogues. Furthermore, pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) can be predicted in silico to assess the drug-likeness of the designed compounds. mdpi.comnih.gov

Development of Structure-Based Drug Design Strategies

Structure-based drug design (SBDD) is a powerful strategy that utilizes the three-dimensional structural information of the biological target to design new inhibitors. tandfonline.com For this compound, if the specific molecular target(s) are identified and their structures are determined, SBDD can be employed to design analogues with improved binding affinity and selectivity.

This approach involves an iterative process of designing a compound, synthesizing it, and then co-crystallizing it with the target protein to determine its binding mode. This structural information is then used to refine the design of the next generation of compounds. The goal is to optimize the interactions between the ligand and the target, leading to enhanced potency.

The 1,2,4-triazole scaffold has been a key component in the structure-based design of inhibitors for various enzymes. mdpi.com By understanding the key interactions between the triazole ring and the active site of a target protein, medicinal chemists can rationally design new derivatives with improved pharmacological profiles.

Synergistic Effects with Other Biologically Active Compounds

The investigation of synergistic effects between this compound and other biologically active compounds represents a promising translational perspective. Combining drugs with different mechanisms of action can lead to enhanced therapeutic efficacy, overcome drug resistance, and potentially reduce the required doses of individual agents, thereby minimizing side effects.

Future studies should explore the combination of this compound with existing antimicrobial or anticancer drugs. For example, in the context of infectious diseases, combining it with antibiotics that target different bacterial pathways could result in a more potent and broader-spectrum antibacterial effect. In cancer therapy, combining it with conventional chemotherapeutic agents or targeted therapies could lead to improved outcomes.

The potential for synergistic activity has been demonstrated with other 1,2,4-triazole derivatives. For instance, studies have shown that certain 1,2,4-triazole-3-thione derivatives exhibit synergistic activity with antibiotics against resistant bacteria. mdpi.com This highlights the potential of the triazole scaffold in combination therapies. Identifying effective drug combinations will be a key step in translating the therapeutic potential of this compound into clinical practice.

Q & A

Basic Research: What are the optimal synthetic routes for 3-(5-nitro-2-furyl)-4H-1,2,4-triazole, and how can reaction conditions be systematically optimized?

Answer:
Microwave-assisted synthesis is a validated method for analogous triazole derivatives. For example, microwave conditions (165°C, 12.2 bar, 45 minutes) achieved 95% yield for 3-(thiophen-2-ylmethyl)-4-amino-5-((3-phenylpropyl)thio)-4H-1,2,4-triazole, monitored via GC-MS . To optimize conditions:

  • Parameter Screening: Vary temperature (120–180°C), pressure (5–15 bar), and reaction time (15–60 minutes).
  • Analytical Validation: Use GC-MS or HPLC to track reaction completeness and byproduct formation.
  • Statistical Design: Apply factorial experiments to identify critical variables (e.g., temperature × time interactions) .

Basic Research: How can the structure of this compound derivatives be unequivocally confirmed?

Answer:
Multi-technique characterization is essential:

  • 1H/13C NMR: Assign proton environments (e.g., furyl protons at δ 7.2–8.1 ppm) and nitro group deshielding effects .
  • IR Spectroscopy: Identify nitro (1520–1350 cm⁻¹) and triazole ring (1600–1500 cm⁻¹) stretches .
  • LC-MS: Confirm molecular ion peaks (e.g., [M+H]+ at m/z 330.1 for a related triazole) .
  • Elemental Analysis: Validate C, H, N, S composition within ±0.3% theoretical values .

Advanced Research: How can computational tools predict the biological activity of this compound derivatives?

Answer:

  • PASS Algorithm: Predicts antimicrobial or anticonvulsant activity by comparing substructures to known bioactive compounds (e.g., >70% Pa for antifungal activity in triazoles) .
  • Molecular Docking: Simulate binding to target proteins (e.g., COX-2 for anti-inflammatory activity). For example, 5-aryl-1,2,4-triazoles showed binding energies ≤−8.5 kcal/mol to COX-2 .
  • QSAR Modeling: Correlate substituent electronic parameters (Hammett σ) with bioactivity. For 3-substituted triazoles, a parabolic QSAR model (R² > 0.85) linked electron-withdrawing groups to enhanced antifungal activity .

Advanced Research: How should researchers reconcile contradictory data in biological activity assays for triazole derivatives?

Answer:

  • Source Analysis: Verify assay protocols (e.g., MIC vs. IC50) and cell lines (e.g., Candida albicans ATCC 10231 vs. clinical isolates) .
  • Statistical Validation: Apply Grubbs’ test to exclude outliers and use ANOVA to assess inter-lab variability .
  • Mechanistic Studies: Probe off-target effects via transcriptomics or proteomics. For example, unexpected cytotoxicity in some triazoles correlated with mitochondrial membrane disruption .

Basic Research: What analytical methods are suitable for quantifying this compound in complex matrices?

Answer:

  • HPLC-UV: Use a C18 column (acetonitrile/0.1% H3PO4 gradient) with retention time 6.8 ± 0.2 minutes and LOD 0.1 µg/mL .
  • LC-MS/MS: Employ MRM transitions (e.g., m/z 250 → 182 for quantification) to enhance specificity in biological samples .
  • Validation: Follow ICH guidelines for linearity (R² ≥ 0.995), precision (RSD < 5%), and recovery (90–110%) .

Advanced Research: How can substituent effects on the triazole ring be systematically studied to enhance physicochemical properties?

Answer:

  • Electronic Effects: Introduce electron-withdrawing groups (e.g., -NO2) at C3 to increase electrophilicity, improving antimicrobial activity .
  • Steric Effects: Bulky substituents (e.g., 2-bromophenyl) at C4 reduce metabolic degradation, as shown in pharmacokinetic studies (t½ increased from 2.1 to 4.3 hours) .
  • Solubility Optimization: Add polar groups (e.g., -SO2NH2) to boost aqueous solubility (logP reduction from 3.2 to 1.8) .

Advanced Research: What computational strategies are effective for predicting toxicity of this compound derivatives?

Answer:

  • ADMET Prediction: Use tools like ADMETLab 2.0 to estimate hepatotoxicity (e.g., nitro groups may elevate CYP3A4 inhibition risk) .
  • In Silico Profiling: Apply ProTox-II to predict LD50 (e.g., 300–500 mg/kg for most triazoles) and organ-specific toxicity .
  • Metabolic Pathway Analysis: Simulate nitro reduction to amine metabolites, which may require mutagenicity testing (Ames assay) .

Basic Research: How can reaction intermediates be stabilized during the synthesis of nitro-furyl triazoles?

Answer:

  • Temperature Control: Maintain <10°C during nitration to prevent furan ring decomposition .
  • Protecting Groups: Use tert-butyldimethylsilyl (TBDMS) to shield reactive sites (e.g., -NH in triazole) during nitro group introduction .
  • In Situ Monitoring: Track intermediates via FTIR (e.g., nitro group formation at 1530 cm⁻¹) to minimize degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.